Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine
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Overview
Description
Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine is a complex organic compound that features a benzene ring substituted with bromine, chlorine, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine typically involves multiple steps, including electrophilic aromatic substitution reactions. The process begins with the bromination and chlorination of benzene to introduce the bromine and chlorine substituents. This is followed by the sulfonation of the benzene ring to introduce the sulfonamide group. The final step involves the reaction of the sulfonamide with 2-hydroxyethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the sulfonamide group can produce primary or secondary amines.
Scientific Research Applications
Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis to introduce sulfonamide groups into other compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This can disrupt metabolic pathways and lead to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,6-dichloroaniline: Similar in structure but lacks the sulfonamide and hydroxyethyl groups.
4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Contains bromine and chlorine substituents but has different functional groups.
Uniqueness
The uniqueness of Bis(2-hydroxyethyl)[(4-bromo-2,5-dichlorophenyl)sulfonyl]amine lies in its combination of bromine, chlorine, sulfonamide, and hydroxyethyl groups
Properties
CAS No. |
1246822-37-6 |
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Molecular Formula |
C10H12BrCl2NO4S |
Molecular Weight |
393.1g/mol |
IUPAC Name |
4-bromo-2,5-dichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H12BrCl2NO4S/c11-7-5-9(13)10(6-8(7)12)19(17,18)14(1-3-15)2-4-16/h5-6,15-16H,1-4H2 |
InChI Key |
PMZQPOKVLCCYRY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)S(=O)(=O)N(CCO)CCO |
Origin of Product |
United States |
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